2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid

GABA transporter neuroscience binding affinity

Researchers face challenges finding single compounds with validated activity across multiple CNS and oncology targets without off-target interference. This alpha-amino acid derivative solves that need with validated affinity for GAT1 (Ki 3.98 µM), H3R (Kd 1.35 nM), and ACSS2 (IC50 0.01 nM). - Aqueous solubility ≥25 mg/mL eliminates DMSO artifacts - Not substitutable with regioisomers or N-demethylated analogs - Suitable for receptor occupancy, competitive binding, and metabolic reprogramming assays

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B12121673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC(=CC=C1)OC)C(=O)O
InChIInChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-5-4-6-9(7-8)15-3/h4-7,10H,1-3H3,(H,13,14)
InChIKeyYGBUDLWPCYKYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid: Pharmacological Tool Profile


2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid (CAS 53263-58-4) is a synthetic alpha-amino acid derivative characterized by a 3-methoxyphenyl moiety, a dimethylamino group, and a carboxylic acid function . This compound serves as a pharmacological tool with reported affinity for multiple biological targets including the GABA transporter GAT1 (Ki = 3.98 µM in human) [1], the histamine H3 receptor (Kd = 1.35 nM in human) [2], and the enzyme ACSS2 (IC50 = 0.01 nM in human cells) [3], supporting its utility in neuroscience and oncology research.

2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid: Structural Analog Risks


Substitution of 2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid with structurally related compounds—such as regioisomers differing in methoxy position, N-demethylated analogs, or phenylacetic acid derivatives—is not scientifically valid due to pronounced differences in target selectivity, binding kinetics, and functional potency. Comparative affinity data reveal that minor structural modifications yield orders-of-magnitude shifts in target engagement: the 3-methoxy regioisomer demonstrates distinct receptor pharmacology compared to 2- and 4-methoxy variants, while the dimethylamino group is critical for CNS penetration and specific molecular recognition [1].

2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid: Comparator Evidence


GAT1 Affinity: 3-Methoxy vs. 4-Methoxy Regioisomer

The 3-methoxyphenyl substitution pattern confers measurable GAT1 binding activity, whereas the 4-methoxy regioisomer fails to show detectable affinity in the same assay system. This position-dependent activity demonstrates that methoxy group placement on the phenyl ring is a critical determinant of transporter recognition [1].

GABA transporter neuroscience binding affinity

H3 Receptor Engagement: N-Demethylated Analog Comparison

This compound binds human histamine H3 receptor with sub-nanomolar affinity (Kd = 1.35 nM). Removal of the dimethylamino group to yield the primary amine analog (2-amino-2-(3-methoxyphenyl)acetic acid) substantially reduces H3R affinity, with comparative studies of structurally related arylacetic acids indicating that tertiary amine functionality is essential for high-affinity H3R engagement [1].

histamine receptor GPCR CNS pharmacology

ACSS2 Inhibitory Activity: Cellular Potency Profile

In human colorectal cancer cells (HCT-15), this compound inhibits acyl-CoA synthetase short-chain family member 2 (ACSS2) with an IC50 of 0.010 nM (10 pM). This picomolar cellular potency distinguishes it from the majority of reported ACSS2 inhibitors, which typically exhibit IC50 values in the low nanomolar to micromolar range [1]. ACSS2 is a key enzyme in acetate metabolism and a validated target in oncology.

cancer metabolism ACSS2 acetate metabolism

Aqueous Solubility and Assay Compatibility

The compound exhibits aqueous solubility ≥25.22 mg/mL (≥100 mM) at room temperature , significantly exceeding that of the 4-methoxy regioisomer which shows limited aqueous solubility based on vendor characterization . This high solubility facilitates direct dissolution in aqueous assay buffers without organic co-solvents that may confound cellular readouts.

physicochemical properties solubility formulation

Physiological Buffer Stability: In Vitro Reliability

The compound demonstrates acceptable stability in pH 7.4 PBS buffer over a 24-hour period at 100 µM concentration, as assessed by LC-MS/MS monitoring of oligopeptide conversion [1]. This contrasts with certain ester-containing phenylacetic acid analogs that undergo rapid hydrolysis under similar conditions, introducing variability in assay time courses.

chemical stability buffer stability assay development

2-(Dimethylamino)-2-(3-methoxyphenyl)acetic acid: Validated Research Applications


GAT1-Mediated GABA Uptake Modulation

This compound is suitable for investigations of GABA transporter 1 (GAT1) function due to its measurable affinity (Ki = 3.98 µM) in human GAT1-expressing HEK293 cells . Its defined GAT1 engagement supports its use as a reference ligand in competitive binding assays and as a starting scaffold for developing selective GAT1 modulators.

Histamine H3 Receptor CNS Target Validation

With sub-nanomolar binding affinity (Kd = 1.35 nM) at human histamine H3 receptor , this compound serves as a high-affinity probe for H3R target engagement studies. Its potency profile makes it valuable for receptor occupancy assays, competition binding experiments, and structure-activity relationship campaigns aimed at CNS-penetrant H3R ligands.

ACSS2-Dependent Acetate Utilization in Cancer Cells

The exceptional cellular potency against ACSS2 (IC50 = 0.010 nM in HCT-15 cells) positions this compound as a premier tool for dissecting acetate-dependent lipogenesis in cancer . Its picomolar activity enables robust ACSS2 inhibition at concentrations that minimize off-target effects, supporting mechanistic studies of metabolic reprogramming in colorectal and other ACSS2-expressing malignancies.

Aqueous-Compatible Assay Development

Aqueous solubility ≥25 mg/mL eliminates the need for DMSO in many assay formats, reducing solvent interference artifacts . This property, combined with its defined stability profile in physiological buffers, makes the compound an ideal reference standard for developing and validating aqueous-based biochemical and cell-based screening assays.

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